molecular formula C11H11Cl2NO B2470259 4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one CAS No. 1872972-95-6

4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Cat. No. B2470259
CAS RN: 1872972-95-6
M. Wt: 244.12
InChI Key: GEFZLRBWMKKLTM-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, also known as DDA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of azetidinone derivatives, which have been studied extensively for their diverse biological activities. In

Scientific Research Applications

Corrosion Inhibition

4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one and related compounds have demonstrated effectiveness as corrosion inhibitors. For example, a study examined thiazole derivatives, including one structurally similar to the chemical , for their ability to inhibit corrosion of oil-well tubular steel in hydrochloric acid solutions. These inhibitors showed increased efficiency with higher concentrations and adhered to the Langmuir adsorption isotherm model. Their action was characterized as mixed-type inhibition, combining both anodic and cathodic effects (Yadav, Sharma, & Kumar, 2015).

Antimicrobial and Antifungal Properties

Compounds structurally related to this compound have been explored for their potential antimicrobial and antifungal activities. A study synthesized nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, which were tested for their effectiveness against various bacterial and fungal strains (Mistry & Desai, 2006).

Inhibitory Effects in Biochemical Processes

Derivatives of this compound have been studied for their inhibitory effects on certain biochemical processes. For example, one study compared the properties of 3-(3,4-dichlorophenyl)1,1-dimethylurea (a structurally related compound) with other inhibitors in the mitochondrial respiratory chain of Saccharomyces cerevisiae. The findings indicated that these compounds could inhibit electron transport between cytochromes b and c1, affecting cellular respiration (Convent & Briquet, 1978).

Pharmacological Research

Certain derivatives of this compound have been investigated for their potential as pharmacological research tools and drug leads. For instance, a study identified a nonpeptidic agonist of the urotensin-II receptor, a compound structurally similar to the chemical , which could be beneficial for further pharmaceutical development (Croston et al., 2002).

Tubulin-Targeting Antitumor Agents

Research into 3-phenoxy-1,4-diarylazetidin-2-ones, closely related to the chemical , has led to the discovery of potent antiproliferative compounds with potential as tubulin-targeting antitumor agents. These compounds were found to inhibit tubulin polymerization and disrupt microtubular structures in cancer cells, indicating their potential in cancer therapy (Greene et al., 2016).

properties

IUPAC Name

4-(3,5-dichlorophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-11(2)9(14-10(11)15)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZLRBWMKKLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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